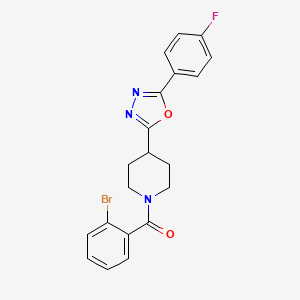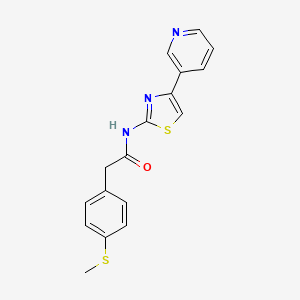![molecular formula C18H17F4N3O B2755237 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2415620-71-0](/img/structure/B2755237.png)
1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a fluorinated pyridine and a trifluoromethyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Derivative: Starting with 5-fluoro-3-methylpyridine, the carbonyl group is introduced via acylation reactions.
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The final step involves coupling the pyridine derivative with the piperazine ring, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups enhance binding affinity and specificity, while the piperazine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Fluoro-2-methylpyridine-3-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[4-(trifluoromethyl)phenyl]piperazine
Uniqueness: 1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorinated pyridine and trifluoromethyl phenyl groups enhances its potential for diverse applications compared to similar compounds.
This detailed overview highlights the significance of this compound in various fields of research and industry
Eigenschaften
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c1-12-9-14(19)11-23-16(12)17(26)25-7-5-24(6-8-25)15-4-2-3-13(10-15)18(20,21)22/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHTAIOMUFTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
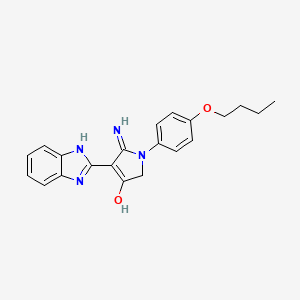
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
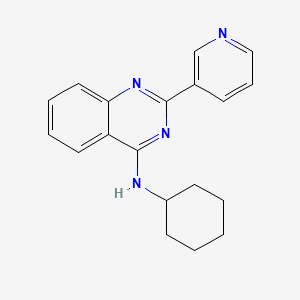
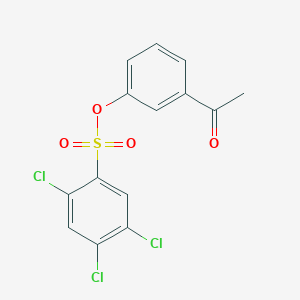
![4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2755164.png)
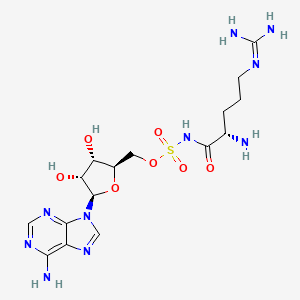
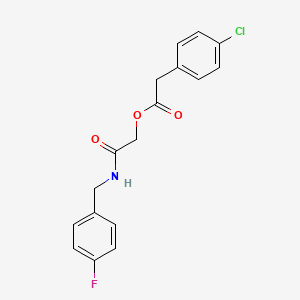
![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)

![2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2755172.png)
![N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2755173.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)
